4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one

SN2 reactivity leaving group ability prodrug coupling kinetics

4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one (CAS 80841-79-8) is a heterocyclic organic compound belonging to the 1,3-dioxol-2-one class, characterized by a five-membered cyclic carbonate ring bearing a methyl substituent at the 5-position and an iodomethyl (-CH₂I) group at the 4-position. With a molecular formula of C₅H₅IO₃ and a molecular weight of 239.996 g/mol, this compound is classified as a halomethyl-dioxol-2-one synthetic intermediate and is primarily utilized in pharmaceutical research as both a reactive building block for prodrug construction and as a credentialed impurity reference standard for angiotensin II receptor blocker (ARB) active pharmaceutical ingredients, including azilsartan medoxomil and olmesartan medoxomil.

Molecular Formula C5H5IO3
Molecular Weight 240 g/mol
CAS No. 80841-79-8
Cat. No. B1660646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one
CAS80841-79-8
Molecular FormulaC5H5IO3
Molecular Weight240 g/mol
Structural Identifiers
SMILESCC1=C(OC(=O)O1)CI
InChIInChI=1S/C5H5IO3/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3
InChIKeySMTDIEBUWFHPON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one (CAS 80841-79-8): Baseline Identity and Structural Context for Informed Procurement


4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one (CAS 80841-79-8) is a heterocyclic organic compound belonging to the 1,3-dioxol-2-one class, characterized by a five-membered cyclic carbonate ring bearing a methyl substituent at the 5-position and an iodomethyl (-CH₂I) group at the 4-position [1]. With a molecular formula of C₅H₅IO₃ and a molecular weight of 239.996 g/mol, this compound is classified as a halomethyl-dioxol-2-one synthetic intermediate and is primarily utilized in pharmaceutical research as both a reactive building block for prodrug construction and as a credentialed impurity reference standard for angiotensin II receptor blocker (ARB) active pharmaceutical ingredients, including azilsartan medoxomil and olmesartan medoxomil . It is supplied as a research-use-only chemical with typical commercial purity specifications of 91–98% and requires storage at −20°C under an inert atmosphere to mitigate light and moisture sensitivity .

Why 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one Cannot Be Replaced by Its Chloromethyl or Bromomethyl Congeners: A Quantitative Reactivity and Regulatory Rationale


In pharmaceutical intermediate procurement and impurity reference standard selection, the halomethyl leaving-group identity on the dioxol-2-one scaffold is not an interchangeable variable. The three commercially available 4-halomethyl-5-methyl-1,3-dioxol-2-one congeners (iodo, CAS 80841-79-8; bromo, CAS 80715-22-6; chloro, CAS 80841-78-7) exhibit profound differences in nucleophilic substitution kinetics that directly govern coupling efficiency in medoxomil ester prodrug synthesis [1]. Furthermore, under ICH Q3A/Q3B regulatory guidelines, each halogenated derivative possesses a distinct impurity designation with separate acceptance criteria in drug master files for azilsartan medoxomil and olmesartan medoxomil: the iodomethyl compound is credentialed as Azilsartan Impurity 15/18/37 and Olmesartan Medoxomil Impurity 83, whereas the chloromethyl analog is classified as a different impurity (Olmesartan Medoxomil Impurity 6) . Substituting one halogenated derivative for another in an analytical reference standard context would invalidate regulatory method validation, as retention time, mass spectral signature, and response factor are each halogen-dependent parameters.

Quantitative Differentiation Evidence for 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one (CAS 80841-79-8) Versus Halomethyl Congeners


SN2 Nucleophilic Substitution Rate: The Iodomethyl Group Delivers Approximately 150-Fold Faster Kinetics than the Chloromethyl Analog

The iodomethyl group (-CH₂I) on the dioxol-2-one scaffold exhibits markedly superior leaving-group ability compared to bromomethyl and chloromethyl congeners. In the standard alkyl halide SN2 reactivity series with hydroxide nucleophile, the relative reaction rates are: RI = 30,000, RBr = 10,000, and RCl = 200 [1]. Applying this class-level framework to the dioxol-2-one system, the 4-iodomethyl derivative is predicted to react approximately 3-fold faster than the 4-bromomethyl analog (CAS 80715-22-6) and approximately 150-fold faster than the 4-chloromethyl analog (CAS 80841-78-7) under identical bimolecular nucleophilic substitution conditions [1][2]. This kinetic advantage translates directly into faster coupling reactions with carboxylate nucleophiles during medoxomil ester prodrug formation, enabling higher conversion within shorter reaction times and at lower temperatures.

SN2 reactivity leaving group ability prodrug coupling kinetics nucleophilic substitution

Regulatory Impurity Designation: Unique Identity as Azilsartan Impurity 15/18/37 and Olmesartan Medoxomil Impurity 83

CAS 80841-79-8 holds a specific and non-interchangeable regulatory identity as a process-related impurity reference standard for two major antihypertensive drugs. It is explicitly designated as Azilsartan Impurity 15 (also cataloged as Impurity 18 and Impurity 37 by different pharmacopoeial suppliers) and as Olmesartan Medoxomil Impurity 83 . In contrast, the chloromethyl congener (CAS 80841-78-7) is separately classified as Olmesartan Medoxomil Impurity 6 and a distinct azilsartan process intermediate [1]. These impurity designations are tied to specific synthetic pathways: the iodomethyl derivative arises when residual iodide from halogen exchange or coupling reactions is present, whereas the chloromethyl derivative originates from the primary chlorination step of 4,5-dimethyl-1,3-dioxol-2-one. Regulatory submissions (DMF, ANDA, or marketing authorization applications) require individual impurity reference standards with full structural characterization (NMR, MS, HPLC) and certified purity for each designated impurity .

pharmaceutical impurity standard regulatory compliance ANDA filing ICH Q3A azilsartan medoxomil olmesartan medoxomil

Procurement Cost Differentiation: The Iodomethyl Derivative Commands an Approximately 60-Fold Price Premium Over the Chloromethyl Analog

A survey of commercial supplier catalogs reveals a steep price gradient across the halomethyl-dioxol-2-one series that reflects increasing synthetic complexity and decreasing production volume. The 4-iodomethyl derivative (CAS 80841-79-8, 91% purity) is listed at approximately $315 per 0.05 g ($6,300/g) or $1,357 per 1 g from Enamine [1], with alternative suppliers offering 1 g quantities at approximately $1,740 (1PlusChem, 91%) and ¥4,300 (~$600) from domestic Chinese sources [1]. In contrast, the 4-chloromethyl analog (CAS 80841-78-7, 98% purity) is priced at approximately $21.90 per gram from Aladdin Scientific and $20.00 per gram (97%) from other catalog suppliers . This represents an approximately 60-fold to 300-fold cost premium for the iodomethyl derivative on a per-gram basis. The 4-bromomethyl congener (CAS 80715-22-6, 95% purity) occupies an intermediate price position, consistent with its intermediate leaving-group ability and synthetic accessibility via direct NBS bromination of 4,5-dimethyl-1,3-dioxol-2-one .

procurement economics specialty chemical sourcing cost of goods pharmaceutical intermediate pricing

Mass Spectrometric Fingerprint: Iodine's Distinctive Monoisotopic Pattern Enables Unambiguous Trace Detection in Complex Pharmaceutical Matrices

The presence of a single iodine atom in CAS 80841-79-8 confers a highly distinctive mass spectrometric signature that differentiates it from the chloro and bromo congeners in LC-MS impurity profiling workflows. The monoisotopic mass of 4-(iodomethyl)-5-methyl-2H-1,3-dioxol-2-one is 239.92834 Da (C₅H₅IO₃), with a molecular ion [M+H]⁺ at m/z 240.94 . Iodine is monoisotopic (¹²⁷I, 100% natural abundance), producing a singular molecular ion peak without the characteristic M:M+2 doublet observed for chlorine (³⁵Cl:³⁷Cl ≈ 3:1 ratio) or bromine (⁷⁹Br:⁸¹Br ≈ 1:1 ratio) [1]. This simplifies extracted ion chromatogram (EIC) processing and eliminates isotopic peak overlap that can confound quantification of the bromo congener (MW 192.995, M:M+2 ≈ 1:1) or chloro congener (MW 148.542, M:M+2 ≈ 3:1) when co-eluting with matrix components . The exact mass also positions the [M+H]⁺ signal in a relatively uncongested region of the m/z spectrum compared to the lower-mass chloro and bromo congeners, reducing background interference in complex biological or formulation matrices.

mass spectrometry impurity profiling isotopic pattern LC-MS/MS trace analysis

Synthetic Accessibility and Supply Chain: The Iodomethyl Derivative Requires Halogen Exchange, Adding Synthetic Steps Relative to Direct Halogenation Routes for Chloro and Bromo Congeners

The three halomethyl-dioxol-2-one congeners are accessed through divergent synthetic pathways with distinct efficiency profiles. The 4-chloromethyl derivative (CAS 80841-78-7) is manufactured via direct chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO, CAS 37830-90-3) using sulfonyl chloride or chlorine sources, with patented processes reporting yields of up to 85% [1]. The 4-bromomethyl derivative (CAS 80715-22-6) is similarly prepared by direct allylic bromination of DMDO using N-bromosuccinimide (NBS) and AIBN in CCl₄ [2]. By contrast, 4-(iodomethyl)-5-methyl-2H-1,3-dioxol-2-one is typically accessed via Finkelstein halogen exchange (NaI or KI in acetone or DMF) from the corresponding chloromethyl or bromomethyl precursor, adding a synthetic step and reducing overall yield . Commercial supply reflects this synthetic disparity: the chloromethyl derivative is listed by over 50 catalog suppliers globally, whereas the iodomethyl derivative is offered by fewer than 10 specialty chemical vendors, predominantly as a pharmaceutical impurity reference standard rather than a bulk intermediate [3]. This limited supply base introduces longer lead times and reduced negotiating leverage for procurement.

Finkelstein reaction halogen exchange supply chain synthetic route commercial availability

Optimal Application Scenarios for 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one (CAS 80841-79-8) Based on Quantitative Differentiation Evidence


Pharmaceutical Impurity Reference Standard for Azilsartan Medoxomil and Olmesartan Medoxomil ANDA/DMF Submissions

The primary and most defensible procurement use case for CAS 80841-79-8 is as a credentialed impurity reference standard in regulatory analytical testing. This compound is explicitly required for HPLC/UPLC impurity profiling of azilsartan medoxomil (as Impurity 15, 18, or 37) and olmesartan medoxomil (as Impurity 83) drug substances and finished products . Quantitative differentiation from alternative halomethyl congeners is absolute in this context: the chloro and bromo analogs possess different retention times, mass spectral signatures, and regulatory identities, and cannot be substituted without invalidating the analytical method under ICH Q2(R1) validation requirements [1]. For ANDA filers, DMF holders, and quality control laboratories, the iodomethyl compound must be procured with full structural characterization data (NMR, MS, HPLC) and a Certificate of Analysis confirming purity (typically ≥95%) to support method development, validation, and batch release testing .

Medoxomil Ester Prodrug Synthesis Requiring Rapid and Complete SN2 Coupling with Carboxylate Nucleophiles

In the synthesis of medoxomil ester prodrugs — where the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) promoiety is coupled to a carboxylic acid drug substance — the iodomethyl derivative offers a kinetic advantage of approximately 150-fold over the chloromethyl analog in the critical SN2 coupling step . This rate enhancement is particularly consequential when coupling to sterically hindered carboxylates (e.g., the trityl-protected olmesartan acid or azilsartan intermediates), where slower-reacting chloromethyl or bromomethyl reagents may require elevated temperatures, extended reaction times, or excess reagent stoichiometry that promote side reactions including dioxol-2-one ring opening, ester hydrolysis, or tetrazole deprotection [1]. The iodomethyl leaving group enables complete conversion under milder conditions (lower temperature, shorter reaction time), preserving sensitive functional groups and improving overall yield in complex multi-step sequences .

LC-MS/MS Analytical Method Development Leveraging Iodine's Unique Monoisotopic Mass Signature for Unambiguous Trace-Level Detection

For analytical scientists developing impurity profiling methods for ARB drug substances, CAS 80841-79-8 provides a distinctive mass spectrometric advantage: the absence of a halogen isotope doublet (characteristic of Cl and Br congeners) eliminates M+2 peak interference and simplifies extracted ion chromatogram integration at trace levels (≤0.10% per ICH Q3A thresholds) . When used as a system suitability standard or calibration reference, the iodomethyl impurity's [M+H]⁺ signal at m/z ~241 occupies a relatively uncongested spectral region compared to the lower-mass chloro (m/z ~149) and bromo (m/z ~194) congeners, reducing matrix interference from formulation excipients or biological sample components [1]. This analytical clarity is especially valuable when multiple halogenated process impurities co-elute or when quantifying the iodomethyl impurity at the limit of detection in stability-indicating assays .

Custom Synthesis of Stable Isotope-Labeled Internal Standards Exploiting the Iodine Atom as a Heavy Isotope Label Anchor

The monoisotopic nature of iodine (¹²⁷I, 100% natural abundance) and the significant mass shift between the iodomethyl derivative (MW 240) and its chloromethyl (MW 148.5) or bromomethyl (MW 193) congeners provides a platform for developing mass-differentiated internal standards without requiring ¹³C or ²H labeling . In isotope dilution mass spectrometry (IDMS) workflows for pharmaceutical impurity quantification, the iodomethyl compound can serve as a structurally analogous but mass-resolved surrogate standard for the chloromethyl impurity when ¹³C-labeled standards are unavailable or cost-prohibitive [1]. Furthermore, the iodine atom itself can be replaced with ¹²⁵I (radioactive tracer) for drug metabolism and pharmacokinetic (DMPK) studies that require sensitive detection of the medoxomil promoiety, leveraging existing radioiodination chemistry .

Quote Request

Request a Quote for 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.